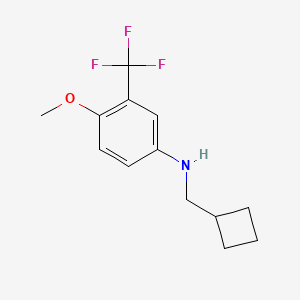
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a methoxy group, and a cyclobutylmethyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the preparation of 4-methoxy-3-(trifluoromethyl)aniline, which can be synthesized through the trifluoromethylation of 4-methoxyaniline. The next step involves the alkylation of the aniline derivative with cyclobutylmethyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the methoxy group can influence its electronic properties and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)benzamide
- N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)phenylamine
- N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)phenol
Uniqueness
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy group can influence its reactivity and binding interactions. The cyclobutylmethyl group adds steric bulk, potentially affecting its overall conformation and interactions with other molecules.
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-18-12-6-5-10(7-11(12)13(14,15)16)17-8-9-3-2-4-9/h5-7,9,17H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPGVJWLNSZHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
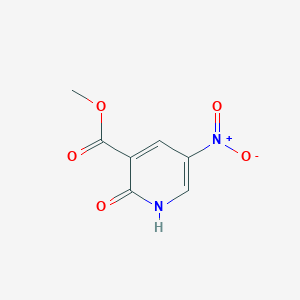
![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)
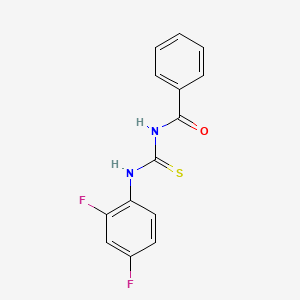
![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
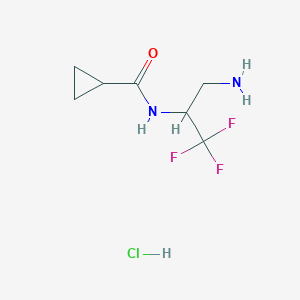
![2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-ISOPROPYLACETAMIDE](/img/structure/B2666007.png)
![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
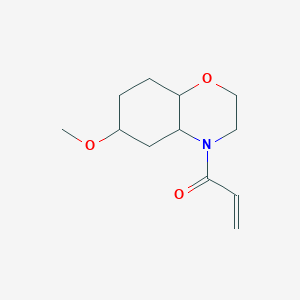
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)
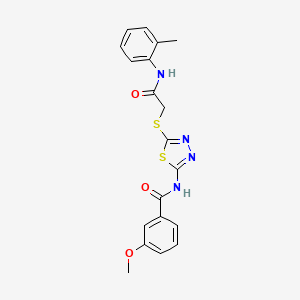

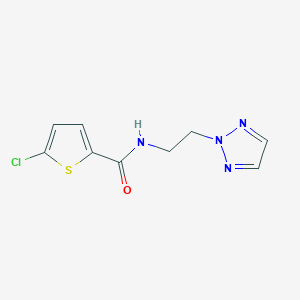

![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)
